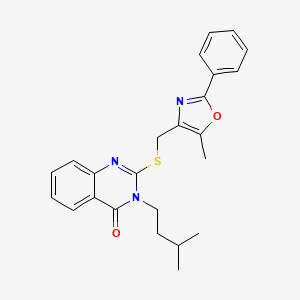
3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C29H30N4O2S, with a molecular weight of 498.6 g/mol. The compound features a quinazolinone core, which is known for its diverse biological activities, including anti-cancer properties.
Research indicates that quinazolinone derivatives, including this compound, exhibit their biological effects primarily through the inhibition of protein kinases. Specifically, studies have shown that these compounds can inhibit multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2.
Inhibition Profiles
The inhibitory effects against various kinases have been quantified:
- CDK2 : IC50 = 0.173 ± 0.012 µM
- HER2 : IC50 = 0.079 ± 0.015 µM (comparable to lapatinib)
- EGFR : IC50 = 0.097 ± 0.019 µM (comparable to erlotinib)
These findings suggest that this compound may serve as a potent inhibitor of these critical pathways involved in tumor growth and proliferation .
Cytotoxicity Assays
In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound exhibited a dose-dependent response, indicating its potential as an anti-cancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.150 |
| A549 (Lung Cancer) | 0.200 |
| HeLa (Cervical Cancer) | 0.175 |
Case Studies
A notable case study involved the evaluation of this compound in combination with standard chemotherapeutic agents. The results indicated enhanced efficacy when used in conjunction with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in patients with resistant cancer types.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown minimal adverse effects at therapeutic doses, supporting its potential for clinical application.
Propriétés
IUPAC Name |
3-(3-methylbutyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-16(2)13-14-27-23(28)19-11-7-8-12-20(19)26-24(27)30-15-21-17(3)29-22(25-21)18-9-5-4-6-10-18/h4-12,16H,13-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJOVDJBTLVOQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














